molecular formula C9H9NO B3113343 6-Methyl-1H-indol-5-OL CAS No. 19500-01-7

6-Methyl-1H-indol-5-OL

Cat. No.: B3113343
CAS No.: 19500-01-7
M. Wt: 147.17 g/mol
InChI Key: WQRHSWCFMVUMEH-UHFFFAOYSA-N
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Description

6-Methyl-1H-indol-5-OL (CAS 1167056-18-9), also referred to as 5-methyl-1H-indol-6-ol, is an indole derivative with a hydroxyl (-OH) group at position 6 and a methyl (-CH₃) group at position 5 of the bicyclic indole scaffold. This compound exhibits a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol. Its structure facilitates hydrogen bonding via the hydroxyl group and electrophilic substitution reactions due to the electron-rich indole ring. It is typically a solid at room temperature, with moderate solubility in polar solvents like ethanol or water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indol-5-OL can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-indol-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The indole ring can be reduced to form indolines or other reduced products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, indolines, and quinones, which can have significant biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that indole derivatives, including 6-Methyl-1H-indol-5-OL, exhibit significant antimicrobial properties. A study synthesized various indole-bearing compounds and tested their efficacy against different bacterial strains. Among these, certain derivatives showed notable activity against Gram-positive and Gram-negative bacteria, with diameter of inhibition zone (DIZ) values indicating strong antibacterial effects . For instance, compounds derived from this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Antitumor Properties
Indole derivatives are also recognized for their antitumor activities. The incorporation of the indole structure into various pharmacologically active compounds has been linked to the inhibition of cancer cell proliferation. Studies have reported that certain indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The specific mechanisms often involve modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects
Compounds like this compound have been investigated for their neuroprotective properties. Indoles are known to interact with melatonin receptors, contributing to neuroprotection against oxidative stress and neuroinflammation. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemical Applications

Pesticidal Activity
The structural features of indoles make them suitable candidates for developing agrochemicals. Research has demonstrated that substituted indoles possess herbicidal and insecticidal properties. The ability to modify the indole structure allows for the enhancement of these biological activities, making this compound a valuable compound in the design of new agrochemical agents .

Material Science

Functional Materials Development
Indoles are being explored for their applications in material science, particularly in the development of functional materials such as organic semiconductors and sensors. The unique electronic properties of indole derivatives allow them to be utilized in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research has shown that incorporating this compound into polymer matrices can enhance the conductivity and stability of these materials .

Data Summary

Application Area Key Findings References
Medicinal ChemistryAntimicrobial activity against S. aureus and E. coli; antitumor effects; neuroprotective properties
AgrochemicalHerbicidal and insecticidal properties
Material ScienceUse in organic semiconductors; enhanced conductivity in polymers

Case Studies

  • Antimicrobial Efficacy Study : A series of indole derivatives were synthesized based on this compound and tested for antimicrobial activity using the Diameter of Inhibition Zone (DIZ) assay. Compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some achieving DIZ values exceeding 20 mm .
  • Neuroprotective Mechanism Investigation : A study explored the interaction between indole derivatives and melatonin receptors, revealing that this compound could mitigate oxidative stress-induced neuronal damage in vitro. This suggests its potential therapeutic role in neurodegenerative diseases .
  • Agrochemical Development : Research focused on synthesizing new herbicides based on the indole structure demonstrated that modifications to this compound significantly improved its herbicidal activity against common agricultural pests .

Mechanism of Action

The mechanism of action of 6-Methyl-1H-indol-5-OL involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Indole derivatives are versatile scaffolds in organic and medicinal chemistry. Below, 6-Methyl-1H-indol-5-OL is compared to structurally related compounds in terms of substituents, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Compound Name Molecular Formula Substituents Key Functional Groups
This compound C₉H₉NO 5-CH₃, 6-OH Hydroxyl, methyl
6-Chloro-5-methyl-1H-indole C₉H₈ClN 5-CH₃, 6-Cl Chlorine, methyl
1-(5-Methyl-1H-indol-6-yl)ethan-1-one C₁₁H₁₁NO 5-CH₃, 6-acetyl Acetyl, methyl
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol C₁₁H₁₄N₂O₂ 5-OCH₃, 6-OH, 3-(NH₂CH₂CH₂) Methoxy, hydroxyl, aminoethyl
3-(4-Methoxyphenyl-triazolyl)-1H-indol-5-ol C₁₉H₁₇N₅O₂ 5-OH, triazole-linked methoxyphenyl Triazole, methoxy, hydroxyl

Key Observations :

  • Chlorine vs. Hydroxyl : Replacing the hydroxyl group in this compound with chlorine (as in 6-chloro-5-methyl-1H-indole) increases lipophilicity (LogP 3.0 vs. ~1.5) and reduces hydrogen-bonding capacity .
  • Acetyl vs. Hydroxyl : The acetyl group in 1-(5-methyl-1H-indol-6-yl)ethan-1-one introduces a ketone, enabling nucleophilic reactions but reducing polarity compared to the hydroxyl group .
  • Aminoethyl and Methoxy: The aminoethyl group in 3-(2-aminoethyl)-5-methoxy-1H-indol-6-ol enhances basicity, while the methoxy group provides electron-donating effects, altering reactivity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility LogP
This compound 147.17 Not reported Polar solvents (ethanol) ~1.5
6-Chloro-5-methyl-1H-indole 165.62 Not reported Lipophilic solvents 3.0
Compound 42 (triazinoquinoxaline) 552.42 289–290 Low (complex structure) High
3-(4-Methoxyphenyl-triazolyl)-1H-indol-5-ol 335.35 Not reported Moderate (polar groups) ~2.5

Key Observations :

  • Melting Points: Bulky substituents (e.g., triazinoquinoxaline in Compound 42) significantly increase melting points (>289°C) due to enhanced intermolecular interactions .
  • Solubility: Hydroxyl and amino groups improve solubility in polar solvents, while halogenated or aromatic substituents favor organic solvents .

Biological Activity

6-Methyl-1H-indol-5-OL, an indole derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Target Interactions
this compound interacts with various biomolecules, influencing cellular processes. It has been shown to bind to enzymes and receptors involved in critical signaling pathways, leading to alterations in gene expression and cellular metabolism.

Biochemical Pathways
This compound is a metabolite derived from tryptophan metabolism by gut microbiota, which underscores its role in microbiome-host interactions that affect immune and metabolic functions.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against Cryptococcus neoformans .
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, although detailed investigations are required to elucidate specific mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through various signaling pathways, potentially offering therapeutic benefits in inflammatory diseases .

Cellular Effects

The compound influences several cellular functions, including:

  • Modulation of transcription factors that regulate gene expression.
  • Interaction with cellular signaling pathways that govern metabolic processes.

Dosage Effects

Research indicates that the biological effects of this compound can vary significantly with dosage. Higher concentrations often yield more pronounced effects compared to lower doses, highlighting the importance of dosage in therapeutic applications.

Metabolic Pathways

This compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. Understanding these pathways is crucial for predicting the compound's pharmacokinetics and potential side effects.

Transport and Distribution

The efficacy of this compound is influenced by its transport within cells. It interacts with specific transporters and proteins that facilitate its uptake and distribution, impacting its overall biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFindings
Study 1 Demonstrated potent anti-MRSA activity with a minimum inhibitory concentration (MIC) ≤ 0.25 µg/mL without cytotoxic effects.
Study 2 Investigated the anti-inflammatory properties, showing significant suppression of TNF-α and IL-6 release in cell models.
Study 3 Explored the compound's role in modulating serotonin receptor activity, suggesting potential applications in neuropharmacology.

Comparison with Similar Compounds

This compound can be compared with other indole derivatives:

CompoundStructureBiological Activity
IndoleBasic structureBroad range of activities
5-HydroxyindoleHydroxyl group at position 5Neurotransmitter synthesis
6-MethylindoleMethyl group at position 6Various biological activities

The unique substitution pattern of this compound enhances its reactivity and biological potential compared to its analogs .

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Methyl-1H-indol-5-OL, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of this compound often involves multi-step protocols, including functional group modifications and heterocyclic ring formation. A common approach is the use of click chemistry for introducing substituents. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with CuI as a catalyst (e.g., in PEG-400:DMF solvent systems) can achieve moderate yields (~30–35%) . Optimization strategies include:

  • Catalyst loading : Adjusting CuI concentrations to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity but require careful removal during purification.
  • Purification : Column chromatography (e.g., 70:30 EtOAc:hexanes) or recrystallization in hot ethyl acetate improves purity .

Q. How can structural discrepancies in reported NMR data for this compound derivatives be resolved?

Advanced Research Question
Discrepancies in NMR spectra (e.g., chemical shift variations or splitting patterns) may arise from differences in solvent, pH, or tautomeric forms. To resolve these:

  • Standardization : Use deuterated solvents (e.g., DMSO-d6) and report temperature conditions .
  • Tautomer analysis : Compare experimental 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR data with computational predictions (DFT calculations) to identify dominant tautomers .
  • Cross-validation : Employ complementary techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL for refinement) to confirm structural assignments .

Q. What strategies are recommended for analyzing the oxidative stability of this compound in biological assays?

Advanced Research Question
The indole hydroxyl group in this compound is prone to oxidation, which impacts bioactivity. Methodological approaches include:

  • Degradation studies : Monitor time-dependent stability in buffer solutions (pH 7.4) using HPLC or LC-MS to quantify degradation products (e.g., quinones) .
  • Antioxidant co-administration : Add reducing agents (e.g., ascorbic acid) to assay media to mitigate oxidation .
  • Metabolite profiling : Identify glucuronide or sulfate conjugates via enzymatic hydrolysis followed by LC-MS/MS .

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Question
SAR studies require systematic modification of substituents and evaluation of biological endpoints. Key steps include:

  • Functional group variation : Synthesize analogs with substitutions at the 3-, 5-, or 6-positions (e.g., methoxy, halogen, alkyl groups) .
  • Biological assays : Test antioxidant activity (e.g., DPPH radical scavenging) or enzyme inhibition (e.g., cytochrome P450 isoforms) using dose-response curves (IC50_{50}/EC50_{50} determination) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. What analytical techniques are critical for validating the purity of this compound in crystallographic studies?

Basic Research Question
Purity validation ensures reliable crystallographic

  • Chromatography : Use TLC (Rf_f values) or HPLC (retention time) to confirm homogeneity .
  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm1^{-1}) .
  • Elemental analysis : Match experimental C/H/N/O percentages with theoretical values (deviation <0.4%) .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Advanced Research Question
The keto-enol tautomerism of this compound influences reactivity and spectral properties. Experimental approaches include:

  • Variable-temperature NMR : Track chemical shift changes in DMSO-d6 or CDCl3_3 at 25–60°C to identify tautomeric ratios .
  • Solvent polarity studies : Compare UV-Vis absorption spectra in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents to correlate tautomer stability with dielectric constants .

Q. What are the best practices for resolving contradictory bioactivity data across studies on this compound derivatives?

Advanced Research Question
Contradictions may arise from assay variability or compound instability. Mitigation strategies:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) or antioxidant testing .
  • Negative controls : Include vehicle-only and reference compound (e.g., Trolox for antioxidants) in all assays .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals?

Basic Research Question
Successful crystallization depends on solvent selection and supersaturation:

  • Solvent screening : Test mixtures like ethyl acetate/hexanes or methanol/water .
  • Slow evaporation : Allow gradual solvent removal at 4°C to promote lattice formation .
  • Additives : Introduce trace co-solvents (e.g., DMF) to modulate crystal growth .
    Use SHELXL for structure refinement and PLATON for validation .

Q. What metabolic pathways are implicated in the degradation of this compound in mammalian systems?

Advanced Research Question
In vitro and in vivo metabolism studies reveal key pathways:

  • Phase I metabolism : Hydroxylation by CYP450 enzymes (e.g., CYP3A4) at the methyl or indole positions .
  • Phase II conjugation : Glucuronidation or sulfation of the hydroxyl group, detected via LC-MS/MS .
  • Excretion profiling : Quantify urinary metabolites using stable isotope-labeled analogs as internal standards .

Q. How can computational tools predict the physicochemical properties of this compound for drug discovery applications?

Basic Research Question
Key parameters include logP, solubility, and pKa:

  • Software : Use ChemAxon or ACD/Labs to calculate logP (predicted ~2.1) and aqueous solubility (~0.1 mg/mL) .
  • pKa estimation : The hydroxyl group has a pKa ~9.5, influencing ionization in physiological conditions .
  • ADMET profiling : SwissADME or ADMETlab2.0 predicts bioavailability, blood-brain barrier penetration, and toxicity .

Properties

IUPAC Name

6-methyl-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)5-9(6)11/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRHSWCFMVUMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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